molecular formula C13H8ClNO B1399640 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959762-96-0

5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Cat. No. B1399640
Key on ui cas rn: 959762-96-0
M. Wt: 229.66 g/mol
InChI Key: UJVAQUDGEPHMKW-UHFFFAOYSA-N
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Patent
US08193351B2

Procedure details

tert-Butyl nitrite (27.5 ml, 208 mmol) was added to a suspension of copper (II) chloride (22.5 g, 167 mmol) in anhydrous acetonitrile (500 mL) at room temperature under nitrogen atmosphere. The resulting dark green suspension was heated to the internal temperature of 65° C., and a solution of 5-amino-6-cyano-1H,3H benzo[de]isochromene (29.2 g, 139 mmol) in anhydrous acetonitrile (1000 mL) was added thereto. The reaction solution was stirred at 65° C. for 30 minutes, and then allowed to return to room temperature. The reaction solution was diluted with methylene chloride. The mixture was washed in succession with 1N aqueous hydrochloric acid solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography using methylene chloride, and dried under reduced pressure. The title compound was obtained as yellow solid material (27.7 g, 87%).
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
catalyst
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.N[C:9]1[C:10]([C:22]#[N:23])=[C:11]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:12]2=[C:13]([CH:21]=1)[CH2:14][O:15][CH2:16]3.C(Cl)[Cl:25]>C(#N)C.[Cu](Cl)Cl>[Cl:25][C:9]1[C:10]([C:22]#[N:23])=[C:11]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:12]2=[C:13]([CH:21]=1)[CH2:14][O:15][CH2:16]3

Inputs

Step One
Name
Quantity
27.5 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
22.5 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
29.2 g
Type
reactant
Smiles
NC=1C(=C2C3=C(COCC3=CC=C2)C1)C#N
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 65° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
WASH
Type
WASH
Details
The mixture was washed in succession with 1N aqueous hydrochloric acid solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=C2C3=C(COCC3=CC=C2)C1)C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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